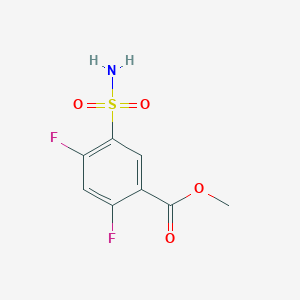
Methyl 2,4-difluoro-5-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-difluoro-5-sulfamoylbenzoate is a fluorinated organic compound with the molecular formula C8H6F2NO4S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound features a benzoate core substituted with two fluorine atoms and a sulfamoyl group, contributing to its distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoro-5-sulfamoylbenzoate typically involves the esterification of 2,4-difluoro-5-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-difluoro-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong base or acid.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2,4-difluoro-5-sulfamoylbenzoic acid and methanol.
Reduction: 2,4-difluoro-5-aminobenzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,4-difluoro-5-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which Methyl 2,4-difluoro-5-sulfamoylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, while the sulfamoyl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-difluorobenzoate: Lacks the sulfamoyl group, resulting in different reactivity and applications.
Methyl 2,5-difluoro-4-formylbenzoate: Contains a formyl group instead of a sulfamoyl group, leading to distinct chemical properties and uses.
Methyl 2,4-difluoro-5-aminobenzoate: The sulfamoyl group is replaced by an amino group, altering its biological activity and reactivity.
Uniqueness
Methyl 2,4-difluoro-5-sulfamoylbenzoate is unique due to the presence of both fluorine atoms and a sulfamoyl group on the benzoate core. This combination imparts distinct chemical stability, reactivity, and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
1099660-82-8 |
|---|---|
Fórmula molecular |
C8H7F2NO4S |
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
methyl 2,4-difluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7F2NO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) |
Clave InChI |
AYMWEEBATUNNOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


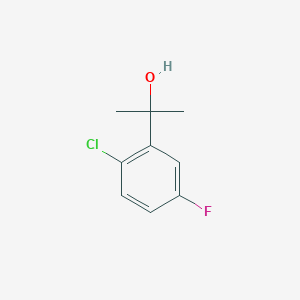
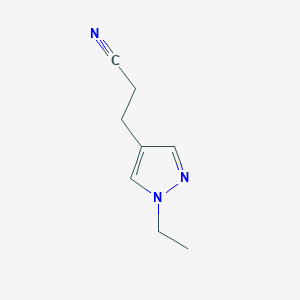

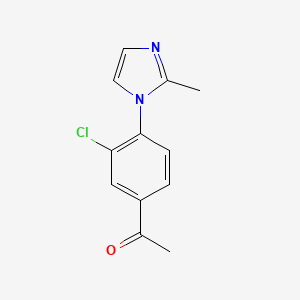



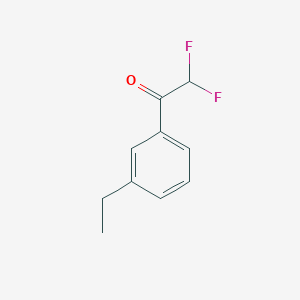
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
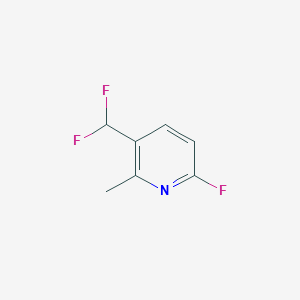
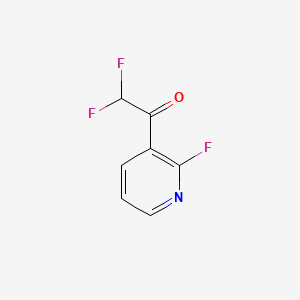
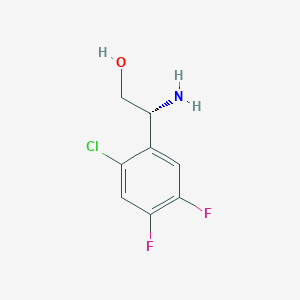
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
